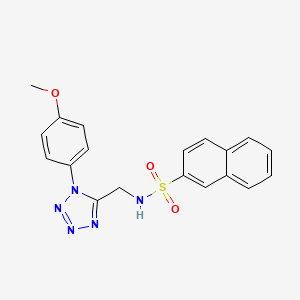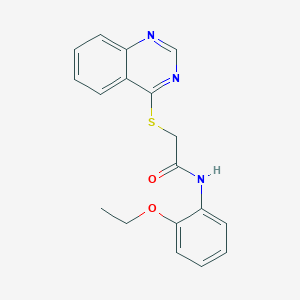
N-(2-ethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, a compound’s description includes its IUPAC name, common names, structural formula, and molecular formula. It may also include the role or use of the compound in various industries or research .
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Applications De Recherche Scientifique
Antimicrobial and Antiprotozoal Activities
Quinoxaline-based compounds, including derivatives similar to N-(2-ethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide, have shown promising antimicrobial and antiprotozoal activities. A study by Patel et al. (2017) synthesized a series of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides and evaluated them for their antimicrobial and antiprotozoal properties. These compounds displayed significant antibacterial, antifungal, and anti-Trypanosoma cruzi activities, indicating their potential as therapeutic agents for infectious diseases (Patel et al., 2017).
Antioxidant Properties
Another important application of quinazolinone derivatives, closely related to N-(2-ethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide, is in the field of antioxidants. Mravljak et al. (2021) synthesized and evaluated a series of 2-substituted quinazolin-4(3H)-ones for their antioxidant properties using different methods. Their study highlighted the structure–antioxidant activity relationships and identified specific derivatives with potent antioxidant capabilities, suggesting potential applications in combating oxidative stress-related diseases (Mravljak et al., 2021).
Analgesic and Anti-Inflammatory Activities
Quinazolinone derivatives have also been explored for their analgesic and anti-inflammatory activities. Alagarsamy et al. (2011) synthesized a variety of novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones and tested them for analgesic, anti-inflammatory, and ulcerogenic properties. Among these compounds, specific derivatives emerged as potent analgesic and anti-inflammatory agents, indicating their potential for development into new therapeutic agents for pain and inflammation management (Alagarsamy et al., 2011).
Anticancer Activity
Quinazolinone derivatives, similar to N-(2-ethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide, have shown promise as anticancer agents. Suzuki et al. (2020) discovered a potent antiproliferative agent, PVHD303, through the synthesis of 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols derivatives. PVHD303 exhibited significant antiproliferative activity by disrupting microtubule formation at the centrosomes and inhibiting tumor growth in vivo, suggesting its potential as a novel anticancer agent (Suzuki et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-2-23-16-10-6-5-9-15(16)21-17(22)11-24-18-13-7-3-4-8-14(13)19-12-20-18/h3-10,12H,2,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWLTDNEYDPYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 2-(8-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetate](/img/structure/B2819699.png)
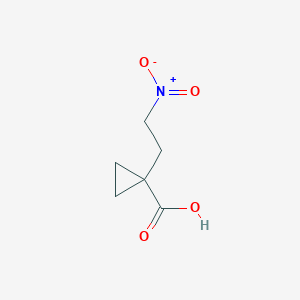
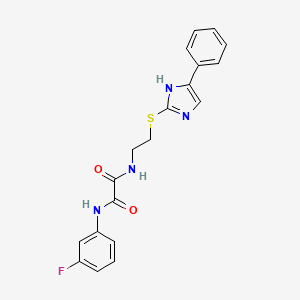
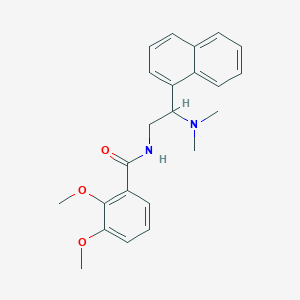
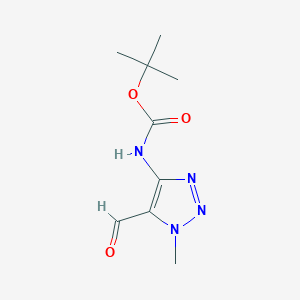
![Methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride](/img/structure/B2819707.png)
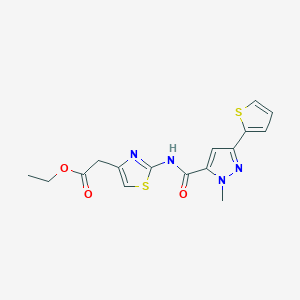
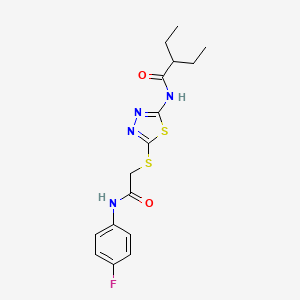
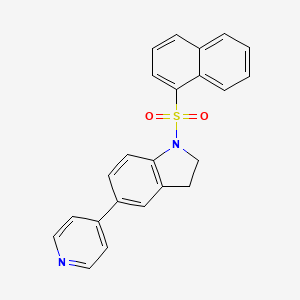
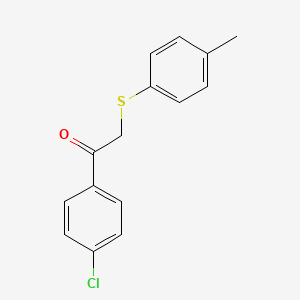
![3-(4-Bromophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2819716.png)

